Welcome to the BenchChem Online Store!
molecular formula C8H8ClNO3 B012716 1-(2-Chloroethoxy)-2-nitrobenzene CAS No. 102236-25-9

1-(2-Chloroethoxy)-2-nitrobenzene

Cat. No. B012716
M. Wt: 201.61 g/mol
InChI Key: KHBLKVSJKHHJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962338B2

Procedure details

2-Nitro-phenol (168.7 g) and toluene-4-sulfonic acid 2-chloroethyl ester (100 g) were dissolved in 500 ml DMF and were stirred for 1 h at 110-120° C. after careful addition of 199 g potassium carbonate. The reaction mixture was poured in a mixture of crushed ice and water (8 L) which was vigorously stirred. The residue was filtered off, washed several times with water and dried. Yield: 100-120 g.
Quantity
168.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].[Cl:11][CH2:12][CH2:13]OS(C1C=CC(C)=CC=1)(=O)=O.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[Cl:11][CH2:12][CH2:13][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
168.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
100 g
Type
reactant
Smiles
ClCCOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
199 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
8 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Stirring
Type
CUSTOM
Details
were stirred for 1 h at 110-120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was vigorously stirred
FILTRATION
Type
FILTRATION
Details
The residue was filtered off
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCCOC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.